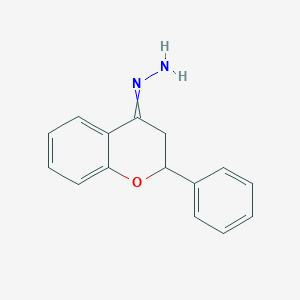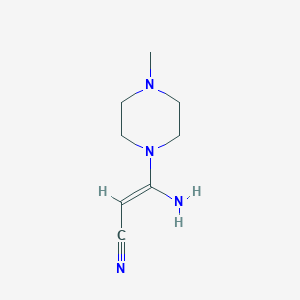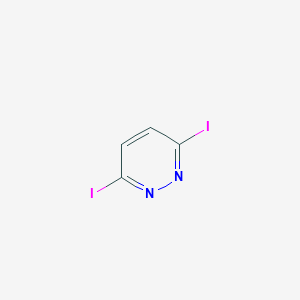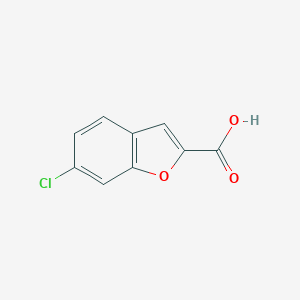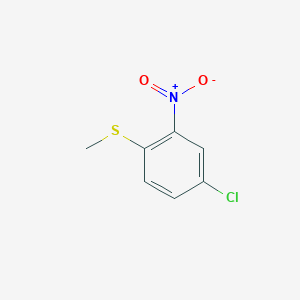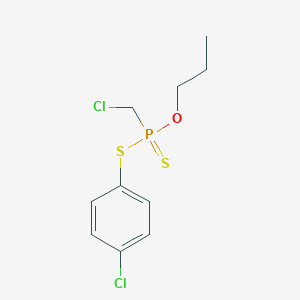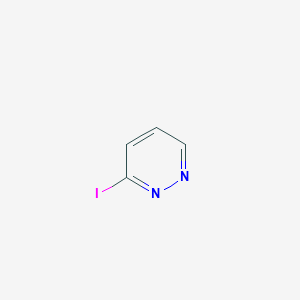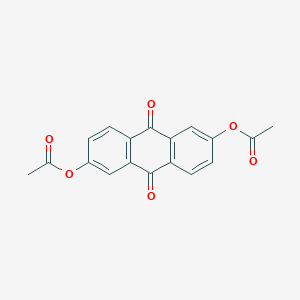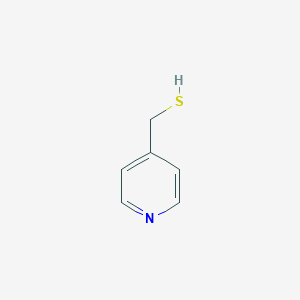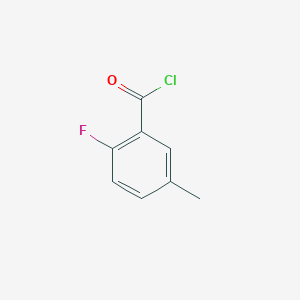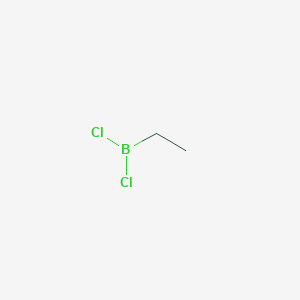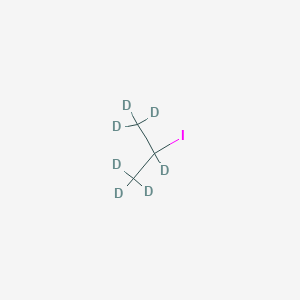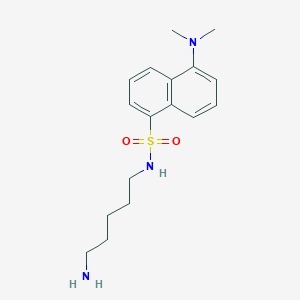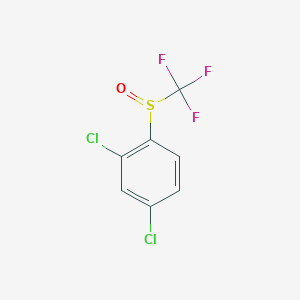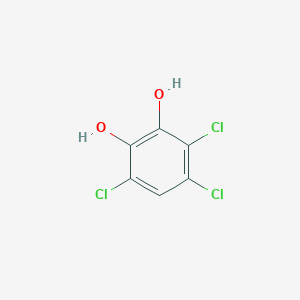
3,4,6-三氯邻苯二酚
描述
3,4,6-Trichlorocatechol is a chlorinated derivative of catechol, which is not directly discussed in the provided papers. However, related compounds such as 3,4,5-trichloroguaiacol have been synthesized and studied due to their environmental relevance, particularly in the context of chemical pulp bleaching and bioaccumulation in fish .
Synthesis Analysis
The synthesis of 3,4,5-trichloroguaiacol, a compound similar to 3,4,6-trichlorocatechol, has been achieved and is documented in the provided literature. Although the exact synthesis of 3,4,6-trichlorocatechol is not described, the methods used for synthesizing 3,4,5-trichloroguaiacol could potentially be adapted for the synthesis of 3,4,6-trichlorocatechol. The synthesis process involves chlorination reactions that are likely to be similar to those required for 3,4,6-trichlorocatechol .
Molecular Structure Analysis
X-ray structure determination has been utilized to elucidate the structure of 3,4,5-trichloroguaiacol. This technique could similarly be applied to determine the molecular structure of 3,4,6-trichlorocatechol. The structure determination is crucial for understanding the physical and chemical properties of such compounds .
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 3,4,6-trichlorocatechol. However, the synthesis paper mentions the use of a hypervalent iodine(III) reagent for chlorination and oxidation reactions, which are relevant to the synthesis and potential reactions of chlorinated catechols . The reaction mechanism suggested for the formation of trichloroguaiacols could offer insights into the types of chemical reactions that 3,4,6-trichlorocatechol may undergo .
Physical and Chemical Properties Analysis
The physical properties such as melting point and chemical shifts in NMR spectroscopy have been reported for 3,4,5-trichloroguaiacol. These properties are indicative of the compound's behavior and stability. While the exact properties of 3,4,6-trichlorocatechol are not provided, one can infer that similar analytical techniques could be used to determine its physical and chemical properties .
科学研究应用
细菌生物降解
假单胞菌属菌株 P51 利用 1,2-二氯苯、1,4-二氯苯和 1,2,4-三氯苯作为碳和能源,通过双加氧酶系统和脱氢酶将它们转化为 3,4-二氯邻苯二酚和 3,4,6-三氯邻苯二酚。降解过程最终形成氯马来酰乙酸 (van der Meer 等,1991)。
厌氧细菌转化
厌氧菌联合体表现出转化氯香草醇、氯愈创木酚和氯邻苯二酚的能力。在这些过程中,像 3,4,6-三氯邻苯二酚这样的氯邻苯二酚会发生脱氯,形成 3,5-二氯邻苯二酚等化合物 (Neilson 等,1987)。
光解转化和毒性
研究表明,在 2,4,6-三氯酚等氯酚物质的光解降解过程中,会形成具有增加毒性作用的产品,包括 3,5-二氯邻苯二酚 (Svenson & Hynning,1997)。
电化学加氢脱氯
3,4,5,6-四氯吡啶甲酸电化学加氢脱氯为 3,6-二氯吡啶甲酸表明,3,4,6-三氯吡啶甲酸等中间体可以在该过程中形成,从而为环境净化方法提供了见解 (Ma 等,2010)。
对药物发现的影响
虽然与 3,4,6-三氯邻苯二酚没有直接关系,但点击化学的进步对药物发现中复杂分子的合成和应用有重大影响,可能与包括氯邻苯二酚在内的化合物相关 (Kolb & Sharpless,2003)。
安全和危害
属性
IUPAC Name |
3,4,6-trichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHZRJKVYOHNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865622 | |
| Record name | 3,4,6-Trichlorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Trichlorocatechol | |
CAS RN |
32139-72-3 | |
| Record name | 3,4,6-Trichlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32139-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,6-Trichlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032139723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,6-Trichlorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



